molecular formula C17H17FN6O3S B2548919 ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate CAS No. 863458-82-6

ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate

Cat. No. B2548919
CAS RN: 863458-82-6
M. Wt: 404.42
InChI Key: DWFZZAUFZJLHJT-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate is a derivative of triazolopyrimidine, which is a heterocyclic compound that has garnered interest due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their syntheses, properties, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the condensation of amino-substituted pyrimidines with various esters or nitriles. For instance, paper describes the preparation of a related compound through the condensation of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate with dimethylformamide-dimethylacetal. Similarly, paper details the synthesis of another derivative by heating an amino-substituted pyrimidine with diethyl malonate. These methods suggest that the synthesis of the compound may also involve a condensation reaction under reflux conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, as seen in papers , , , and . X-ray single crystal diffraction is also used to determine the precise molecular geometry, as mentioned in paper . Theoretical calculations, including DFT/B3LYP optimizations and molecular orbital calculations, are employed to predict and confirm the molecular structure and electronic properties, as demonstrated in paper .

Chemical Reactions Analysis

The reactivity of related triazolopyrimidine derivatives includes their ability to undergo further chemical transformations. For example, paper discusses the cyclization of pyrimidinyl hydrazones to form triazolopyrimidine derivatives, indicating that the compound may also participate in similar cyclization reactions. Additionally, paper describes the synthesis of new pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, suggesting that the compound may be used as a precursor for the synthesis of other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using a combination of experimental and theoretical methods. Spectroscopic data provide insights into the vibrational frequencies and electronic transitions, as seen in paper . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) maps, offer information on the electronic structure and potential reactivity of the molecule . Additionally, the solubility, melting point, and stability of these compounds can be inferred from their structural analogs discussed in the papers.

Scientific Research Applications

1. Anomalous Cyclization and Structural Modification

Ethyl acetoacetate derivatives, including structures related to ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate, have been studied for their ability to undergo anomalous cyclization, leading to the formation of various triazolo and pyrimidine derivatives. This process involves specific cleavage and rearrangement of molecular fragments in the substrate, indicating potential in synthetic organic chemistry for creating complex heterocyclic compounds (Erkin & Krutikov, 2007).

2. Synthesis of Diverse Heterocycles for Biological Applications

Research has shown the versatility of ethyl acetoacetate derivatives in synthesizing a variety of heterocycles, including triazolo[5,1-c]triazine and aminopyrazole derivatives. These compounds have been identified using advanced spectroscopic methods and tested for their potential as insecticidal agents, demonstrating the compound's utility in developing biologically active molecules (Fadda et al., 2017).

3. Antimicrobial Activity

Derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, closely related to the target compound, have been synthesized and shown to possess significant in vitro antibacterial and antifungal activities. These findings suggest the potential use of these compounds in antimicrobial therapies, highlighting the compound's relevance in pharmaceutical research (Mostafa et al., 2008).

4. Potential in Antitumor Research

Amino acid ester derivatives containing structures similar to the target compound have been synthesized and shown to exhibit in vitro antitumor activity against certain cancer cell lines. This suggests a potential application of these compounds in cancer research, particularly in the development of new chemotherapeutic agents (Xiong et al., 2009).

5. Supramolecular Polymorphism and Antioxidant Properties

Research has demonstrated the ability of related compounds to form supramolecular polymorphs with distinct properties, including antioxidant activities. This suggests potential applications in materials science and as therapeutic agents due to their antioxidative properties (Chkirate et al., 2020).

properties

IUPAC Name

ethyl 2-[[2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O3S/c1-2-27-14(26)7-19-13(25)9-28-17-15-16(20-10-21-17)24(23-22-15)8-11-5-3-4-6-12(11)18/h3-6,10H,2,7-9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFZZAUFZJLHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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